2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid

Cross-Coupling Late-Stage Functionalization Medicinal Chemistry

2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid (CAS 1157641-77-4, MF C₈H₇BrO₂S, MW 247.11) is a heteroaryl-substituted cyclopropane carboxylic acid that serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis. The molecule integrates a 5-bromo-2-thienyl moiety with a cyclopropane ring bearing a carboxylic acid handle, conferring distinct reactivity: the bromine atom enables transition-metal-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig) for late-stage diversification, while the strained cyclopropane ring and carboxylic acid group provide additional vectors for scaffold elaboration.

Molecular Formula C8H7BrO2S
Molecular Weight 247.11 g/mol
Cat. No. B7862542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid
Molecular FormulaC8H7BrO2S
Molecular Weight247.11 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC=C(S2)Br
InChIInChI=1S/C8H7BrO2S/c9-7-2-1-6(12-7)4-3-5(4)8(10)11/h1-2,4-5H,3H2,(H,10,11)
InChIKeyRZYSPHTVUJNTOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid: Core Building Block Overview for R&D Procurement


2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid (CAS 1157641-77-4, MF C₈H₇BrO₂S, MW 247.11) is a heteroaryl-substituted cyclopropane carboxylic acid that serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis . The molecule integrates a 5-bromo-2-thienyl moiety with a cyclopropane ring bearing a carboxylic acid handle, conferring distinct reactivity: the bromine atom enables transition-metal-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig) for late-stage diversification, while the strained cyclopropane ring and carboxylic acid group provide additional vectors for scaffold elaboration . Its stereodefined (1S,2S)-rel form (CAS 1818257-71-4) is available at >97% purity from multiple suppliers .

Why Generic 2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid Substitution Is Not Advisable


Superficially similar in-class compounds—such as the non-brominated 2-(thiophen-2-yl)cyclopropane-1-carboxylic acid, the geminal isomer 1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid, or the bromine-position isomer (5-bromothiophen-3-yl)—differ fundamentally in synthetic utility, physicochemical properties, and biological recognition. The bromine substituent critically modulates LogP, electron density on the thiophene ring, and enables orthogonal cross-coupling diversification that is impossible with the des-bromo analog . The cyclopropane substitution pattern (C2 versus C1 attachment) alters ring strain, conformational bias, and the spatial presentation of the carboxylic acid pharmacophore, directly impacting target binding . Procurement without precise stereochemical specification risks obtaining a racemic mixture (CAS 1157641-77-4) rather than the stereodefined (1S,2S)-rel form (CAS 1818257-71-4), which can lead to irreproducible biological results if the desired target is stereosensitive .

Head-to-Head Quantitative Evidence for Selecting 2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid Over Analogs


Synthetic Versatility: Bromine Enables Pd-Catalyzed Cross-Coupling vs. Inert Des-Bromo Analog

The presence of the bromine atom at the thiophene 5-position distinguishes the target compound from 2-(thiophen-2-yl)cyclopropane-1-carboxylic acid (CAS 90111-23-2). The C-Br bond serves as a synthetic handle for Suzuki, Stille, Negishi, and Buchwald-Hartwig couplings, enabling modular diversification into biaryl, heterobiaryl, and aminated libraries. The des-bromo analog cannot participate in these transformations without prior electrophilic halogenation, which lacks regioselectivity and introduces additional steps . This differential is not a matter of degree but of binary functional capability: one compound enables a whole reaction class; the other does not.

Cross-Coupling Late-Stage Functionalization Medicinal Chemistry

Stereochemical Definition: (1S,2S)-rel vs. Racemic Mixture Impacts Biological Reproducibility

The target compound is available as the stereodefined (1S,2S)-rel isomer (CAS 1818257-71-4) with a purity of 97.0% (HPLC) , whereas the generic listing (CAS 1157641-77-4) is sold as a mixture of diastereomers/enantiomers at 97–98% purity . In biological assays involving chiral targets (e.g., kinases, GPCRs), the stereochemistry of the cyclopropane ring can markedly influence binding affinity. Procuring the stereodefined form ensures reproducibility; the racemic mixture introduces an uncontrolled variable that can confound SAR interpretation.

Stereochemistry Biological Activity Quality Control

Lipophilicity and Physicochemical Differentiation: Bromine Increases LogP vs. Non-Halogenated Analog

The target compound exhibits a calculated LogP of 2.26 , reflecting the lipophilic contribution of the bromine atom. In comparison, the non-brominated 2-(thiophen-2-yl)cyclopropane-1-carboxylic acid has a predicted LogP of approximately 1.5 (based on fragment-based calculation; bromine adds ~0.7–0.8 LogP units). This difference is critical for blood-brain barrier penetration, membrane permeability, and metabolic stability in drug discovery programs. A difference of 0.7 LogP units can translate to a 5-fold change in octanol-water partition coefficient.

Physicochemical Properties LogP Drug Design

Regioisomeric Differentiation: 2-(5-Bromothiophen-2-yl) vs. 1-(5-Bromothiophen-2-yl) Cyclopropane Carboxylic Acid

The target compound (CAS 1157641-77-4) attaches the thiophene ring at the cyclopropane C2 position, whereas the geminal isomer (CAS 1368719-33-8) attaches at C1. This regioisomerism fundamentally alters the spatial relationship between the carboxylic acid and the thiophene ring: the C2-substituted isomer presents a trans disposition with a defined dihedral angle, whereas the geminal isomer places both substituents on the same carbon, resulting in a markedly different conformational ensemble and dipole moment . These differences translate to divergent biological activities when the compounds serve as pharmacophoric building blocks.

Regioisomerism Conformational Analysis Scaffold Design

Optimal Application Scenarios for 2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid Based on Quantitative Evidence


Medicinal Chemistry Library Synthesis via Pd-Catalyzed Cross-Coupling

The bromine substituent uniquely enables Suzuki, Stille, and Buchwald couplings for rapid generation of biaryl and heterobiaryl libraries. This is the compound's strongest differentiation vs. the non-halogenated analog, which cannot be used in these reactions without prior functionalization . Ideal for hit-to-lead programs requiring diverse C5-thiophene modifications.

Stereospecific Biological Assays Requiring Defined Cyclopropane Geometry

When the biological target is stereosensitive (e.g., chiral enzyme binding pockets), the (1S,2S)-rel form (CAS 1818257-71-4) must be procured to avoid diastereomeric/enantiomeric mixtures that would confound SAR. The 97% pure stereodefined material provides batch-to-batch consistency .

Physicochemical Property Optimization for CNS-Penetrant Candidates

The elevated LogP of 2.26 versus the non-brominated analog (~1.5) makes this compound a valuable intermediate for tuning lipophilicity in CNS drug discovery. The ~0.7 LogP increase may enhance passive permeability and brain exposure while serving as a starting point for further property modulation .

Agrochemical Intermediate Requiring Halogenated Thiophene Scaffolds

Halogenated thiophene carboxylic acids are privileged motifs in agrochemical active ingredients. The brominated compound can serve as a direct precursor to active molecules or can be further elaborated via cross-coupling, making it a strategic procurement choice for agrochemical discovery organizations building thiophene-focused libraries .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.